molecular formula C11H22N2O2S B13284896 1-(3-Methanesulfonylcyclohexyl)piperazine

1-(3-Methanesulfonylcyclohexyl)piperazine

Cat. No.: B13284896
M. Wt: 246.37 g/mol
InChI Key: PHOJRAQCSDJSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methanesulfonylcyclohexyl)piperazine is a specialized chemical compound featuring a piperazine moiety linked to a 3-methanesulfonyl-substituted cyclohexane ring. This molecular architecture combines the structural characteristics of substituted cyclohexyl compounds with the hydrogen-bonding capacity of the sulfonyl group, creating unique physicochemical properties valuable for pharmaceutical research and chemical synthesis. The methanesulfonyl group attached at the cyclohexyl 3-position provides strong electron-withdrawing characteristics and potential hydrogen-bond acceptor sites, while the piperazine component offers basicity and hydrogen-bonding capability . This compound serves as a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) targeted compounds and enzyme inhibition studies. Researchers utilize this compound as a key synthetic intermediate for structure-activity relationship studies, leveraging its conformational flexibility and potential for molecular recognition. The sulfonyl group enhances solubility characteristics compared to methoxy-substituted analogs , making it particularly useful in biochemical assays requiring aqueous compatibility. While specific mechanistic studies on this exact compound are limited in public literature, structural analogs featuring methoxy substitutions at the cyclohexyl 3-position demonstrate significant research applications in neuroscience and pharmacology . The methanesulfonyl variant offers improved metabolic stability and altered binding affinity profiles compared to these analogs, presenting distinct advantages for advanced research applications. Researchers should handle this material using appropriate personal protective equipment and laboratory containment measures, as with all investigational compounds. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should conduct all necessary safety assessments and regulatory compliance activities prior to working with this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-(3-methylsulfonylcyclohexyl)piperazine

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13/h10-12H,2-9H2,1H3

InChI Key

PHOJRAQCSDJSFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Methanesulfonylcyclohexyl Piperazine

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For 1-(3-methanesulfonylcyclohexyl)piperazine, the most logical primary disconnection is the carbon-nitrogen (C-N) bond between the piperazine (B1678402) ring and the cyclohexyl moiety. This disconnection is strategic as numerous methods exist for the formation of C-N bonds, particularly in the synthesis of piperazine derivatives. nih.gov

This primary disconnection yields two key synthons: a piperazine synthon and a 3-methanesulfonylcyclohexyl synthon. The piperazine synthon can be derived from piperazine itself or a mono-protected derivative to control reactivity. The 3-methanesulfonylcyclohexyl synthon is an electrophile, which could be a cyclohexyl ring bearing a suitable leaving group (e.g., a halide or a sulfonate ester) at the C1 position and the methanesulfonyl group at the C3 position.

Further deconstruction of the 3-methanesulfonylcyclohexyl synthon involves disconnecting the carbon-sulfur (C-S) bond of the methanesulfonyl group. This leads to a 1,3-difunctionalized cyclohexane (B81311) precursor. The methanesulfonyl group can be introduced via oxidation of a corresponding methyl sulfide (B99878) or by nucleophilic substitution with a methanesulfinate (B1228633) salt. The 1,3-relationship of the functional groups on the cyclohexane ring points towards starting materials like cyclohexene (B86901) oxide or 1,3-cyclohexanediol, which allow for stereocontrolled functionalization.

Optimized Synthetic Routes to this compound

Based on the retrosynthetic analysis, an optimized synthetic approach would involve the initial stereoselective synthesis of the 3-methanesulfonylcyclohexyl moiety, followed by N-alkylation of a piperazine derivative.

N-Alkylation Strategies for Piperazine Ring Functionalization

The formation of the C-N bond between the 3-methanesulfonylcyclohexyl moiety and the piperazine ring is a crucial step. N-alkylation of piperazine is a widely used method for the synthesis of monosubstituted piperazine derivatives. nih.gov To avoid the common issue of dialkylation, a mono-protected piperazine derivative, such as N-Boc-piperazine, is often employed. The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions after the alkylation step.

The reaction typically involves the nucleophilic attack of the secondary amine of the protected piperazine on an electrophilic carbon of the cyclohexyl ring. A good leaving group, such as a bromide, iodide, or a sulfonate ester (e.g., mesylate or tosylate), is required on the cyclohexyl precursor. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Alkylation Strategy Cyclohexyl Precursor Protecting Group Key Considerations
Direct Alkylation1-bromo-3-(methanesulfonyl)cyclohexaneNone (excess piperazine)Risk of dialkylation, purification challenges.
Protected Alkylation1-bromo-3-(methanesulfonyl)cyclohexaneN-BocControlled mono-alkylation, requires deprotection step.
Reductive Amination3-(methanesulfonyl)cyclohexanoneN-BocAlternative to direct alkylation, requires a ketone precursor.

Stereoselective Synthesis of the 3-Methanesulfonylcyclohexyl Moiety

The biological activity of this compound can be highly dependent on the stereochemistry of the substituted cyclohexane ring. Therefore, stereoselective synthesis of the 3-methanesulfonylcyclohexyl moiety is of great importance. A common strategy to achieve stereocontrol in 1,3-disubstituted cyclohexanes is to start from a precursor with defined stereochemistry or to use stereoselective reactions.

One potential route begins with 1,3-cyclohexanediol. The relative stereochemistry of the two hydroxyl groups (cis or trans) can be used to direct the subsequent functionalization. For instance, selective protection of one hydroxyl group, followed by conversion of the other into a leaving group and subsequent nucleophilic substitution, can provide access to stereochemically defined intermediates.

Alternatively, the stereoselective reduction of a 3-substituted cyclohexanone (B45756) can be employed. For example, reduction of 3-(methylthio)cyclohexanone with a bulky reducing agent would preferentially lead to the equatorial alcohol, which can then be further functionalized.

Introduction of the Methanesulfonyl Group via Sulfur Chemistry

The methanesulfonyl group is a key functional group in the target molecule. There are several reliable methods for its introduction onto the cyclohexane ring.

One of the most common methods is the oxidation of a corresponding sulfide (thioether). A plausible route would involve the synthesis of 3-(methylthio)cyclohexanol. The hydroxyl group can then be converted into a leaving group for the subsequent piperazine alkylation. The methylthio group can be oxidized to the methanesulfonyl group at a late stage of the synthesis using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This late-stage oxidation is often advantageous as sulfones can be deactivating towards certain reactions.

Another approach is the direct introduction of the methanesulfonyl group via nucleophilic substitution using a sulfinate salt. For example, a cyclohexyl ring with a leaving group at the C3 position can react with sodium methanesulfinate to form the C-S bond directly.

Method Precursor Reagents Advantages Disadvantages
Sulfide Oxidation3-(methylthio)cyclohexyl derivativeH₂O₂, m-CPBAHigh yielding, reliable.Requires an additional oxidation step.
Sulfinate Alkylation3-halocyclohexyl derivativeSodium methanesulfinateDirect introduction of the sulfone.Can be lower yielding than sulfide oxidation.

Exploration of Alternative Synthetic Approaches and Comparative Efficiency Assessments

While the convergent approach of preparing the two key fragments and then coupling them is often efficient, alternative strategies can be considered. One such alternative is to build the piperazine ring onto a pre-functionalized cyclohexane derivative. For example, a chiral cyclohexylamine (B46788) with a methanesulfonyl group at the C3 position could be reacted with a bis-electrophile, such as bis(2-chloroethyl)amine, to form the piperazine ring. This approach might be advantageous if the chiral 3-methanesulfonylcyclohexylamine is readily accessible.

Another alternative involves a Diels-Alder reaction to construct the cyclohexane ring with the desired substitution pattern, followed by functional group manipulations to install the piperazine and methanesulfonyl groups. This could offer a high degree of stereocontrol from the outset.

Considerations for Preparative Scale-Up of the Chemical Compound for Preclinical Research Applications

For the N-alkylation of piperazine, using a mono-protected piperazine is generally preferred for scale-up to ensure reproducibility and simplify purification by avoiding the formation of di-alkylated byproducts. nih.gov The choice of solvent and base becomes critical for ensuring reaction efficiency and ease of work-up on a larger scale.

The introduction of the methanesulfonyl group via oxidation of a sulfide is a robust reaction that generally scales well. However, the use of strong oxidants requires careful temperature control and monitoring to prevent runaway reactions. Purification to remove any over-oxidized or unreacted material is also a key consideration.

The stereoselective synthesis of the cyclohexyl moiety might require expensive chiral catalysts or resolving agents, which could significantly impact the cost of the final compound. Process optimization to maximize the stereoselectivity and minimize the need for difficult chromatographic separations is essential for a cost-effective scale-up.

Finally, all steps of the synthesis must be evaluated for their environmental impact and the generation of hazardous waste. The development of a "green" and sustainable process is increasingly important in pharmaceutical development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Methanesulfonylcyclohexyl Piperazine Analogues

Rational Design Principles for Novel 1-(3-Methanesulfonylcyclohexyl)piperazine Derivatives

The rational design of new derivatives is guided by established medicinal chemistry principles, aiming to enhance interactions with biological targets while improving drug-like characteristics. researchgate.net

The cyclohexyl ring serves as a three-dimensional scaffold connecting the methanesulfonyl and piperazine (B1678402) groups. Its size, conformation, and substitution pattern can significantly influence how the molecule fits into a biological target.

Positional Isomerism: The relative positions of the methanesulfonyl and piperazine substituents on the cyclohexyl ring (e.g., 1,3- vs. 1,2- or 1,4-substitution) are critical. This defines the spatial orientation of the key functional groups, which can dramatically alter binding affinity.

Conformational Restriction: The flexibility of the cyclohexyl ring (e.g., chair-boat conformations) can be restricted to lock the molecule into a more biologically active conformation. This can be achieved by introducing gem-dimethyl groups or incorporating the ring into a bicyclic system.

Ring Modification: Replacing the cyclohexyl ring with other cyclic structures, such as cyclopentyl, cycloheptyl, or even aromatic rings like a phenyl group, can probe the size and nature of the binding pocket. For instance, in a series of related sulfonylpiperazine compounds, replacing a cyclohexyl ring with a phenyl ring resulted in a loss of activity, indicating the importance of the specific alicyclic scaffold for target interaction. researchgate.net

Modification on Cyclohexyl RingRationalePotential Impact on Activity
Change from 1,3- to 1,4-substitutionAlter spatial vector of pharmacophoresMay increase or decrease binding affinity
Introduction of gem-dimethyl groupInduce a specific chair conformationCould enhance activity by reducing entropic penalty upon binding
Replacement with Phenyl groupProbe for pi-stacking interactionsMay decrease activity if hydrophobic, non-planar scaffold is preferred researchgate.net
Replacement with Cyclopentyl groupReduce steric bulkCould improve fit in a sterically constrained binding pocket

The methanesulfonyl group (mesyl group) is a strong hydrogen bond acceptor and is metabolically stable. ontosight.ai Modifications to this group can fine-tune polarity, solubility, and target interactions.

Chain Length: Altering the alkyl chain on the sulfonyl group (e.g., from methyl to ethyl or propyl) can explore deeper hydrophobic pockets in the target protein and modify lipophilicity.

Heteroatom Replacement: The sulfonyl group (SO₂) can be replaced with bioisosteric groups to modulate physicochemical properties. For example, replacement with a sulfonamide (SO₂NH) introduces a hydrogen bond donor, which could form new interactions with the target. wikipedia.org Other replacements like a carboxamide (C=O) could also be explored. The sulfonyl group is a key component in many therapeutic agents due to its ability to form hydrogen bonds and its structural role. nih.govresearchgate.net

Functionalization of the Methyl Group: Replacing the methyl group with other substituents, such as a trifluoromethyl group (CF₃), can significantly alter electronic properties and metabolic stability. biomedres.us

Modification on Methanesulfonyl GroupRationalePotential Impact on Properties
CH₃SO₂ → CH₃CH₂SO₂Increase lipophilicity, probe for larger pocketsMay increase or decrease activity and alter pharmacokinetics
CH₃SO₂ → CH₃SO₂NHIntroduce H-bond donor capabilityCould form new interactions, increasing affinity
CH₃SO₂ → CF₃SO₂Increase electron-withdrawing nature, block metabolismMay enhance binding and improve metabolic stability

The piperazine ring is a common scaffold in medicinal chemistry, often utilized for its ability to carry substituents in defined vectors and for its basic nitrogen atom, which is typically protonated at physiological pH, allowing for ionic interactions. jetir.orgresearchgate.net Varying the substituent on the distal nitrogen (N4) is a primary strategy for modulating activity and selectivity. mdpi.com

N-Substitution: The unsubstituted secondary amine on the piperazine ring can be derivatized with a wide range of groups. Small alkyl groups, aryl rings, or various heterocyclic moieties can be introduced to explore different binding domains and tune properties. Studies on other piperazine series have shown that incorporating substituted indole (B1671886) rings via linkers can lead to high-affinity compounds. nih.gov The nature of the N-substituent plays a critical role in the potency and selectivity of the molecule. mdpi.com

Ring Constraints: Constraining the piperazine ring, for example, by bridging the nitrogen atoms or incorporating it into a larger polycyclic system, can reduce conformational flexibility. This can pre-organize the molecule for optimal binding, potentially increasing potency. However, in some cases, such as the inclusion of a methyl group on the piperazine ring itself, a profound loss of activity has been observed, highlighting the sensitivity of the target to steric changes in this region. nih.gov

N-Substitution on Piperazine RingRationalePotential Impact on Activity/Selectivity
N-H → N-MethylIncrease basicity and lipophilicity slightlyMay increase or decrease affinity based on steric tolerance
N-H → N-PhenylIntroduce potential for aromatic interactions (pi-pi, pi-cation)Can significantly enhance potency if a corresponding pocket exists
N-H → N-BenzylAdd a flexible aromatic groupMay improve affinity through induced fit
N-H → N-(Pyridin-2-yl)Introduce H-bond acceptor and aromatic systemCould improve selectivity and solubility

Investigation of Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry is a critical determinant of biological activity, as biological targets like enzymes and receptors are chiral. mdpi.com For this compound, stereoisomerism arises from the two substituted carbons on the cyclohexyl ring (C1 and C3).

This leads to the existence of cis and trans diastereomers. These diastereomers will have distinct three-dimensional shapes, profoundly affecting their ability to bind to a target. One isomer (e.g., the trans) may fit perfectly into a binding site, leading to high potency, while the other (e.g., the cis) may be unable to bind effectively and thus be inactive.

Furthermore, if the starting materials are chiral or if a chiral center is introduced, the resulting enantiomers can exhibit different biological activities. It is common for one enantiomer to be significantly more potent than the other. For example, in a related series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be nine times more potent in vitro than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov This highlights the ability of the biological target to discriminate between subtle differences in the spatial arrangement of atoms. researchgate.netnih.gov

Isomer of this compoundRelative OrientationExpected Biological Activity
trans IsomerSubstituents on opposite sides of the ring (e.g., axial-axial or equatorial-equatorial)Potentially the more active isomer due to a specific spatial arrangement
cis IsomerSubstituents on the same side of the ring (e.g., axial-equatorial)Potentially the less active or inactive isomer
(1R, 3R)-enantiomerSpecific absolute configurationMay be more potent than the (1S, 3S)-enantiomer
(1S, 3S)-enantiomerOpposite absolute configurationMay be less potent or inactive

Application of Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational tools are invaluable for understanding and predicting the SAR of novel compounds, providing insights that can guide synthetic efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the intrinsic properties of molecules. These methods can be applied to the analogues of this compound to:

Determine Stable Conformations: Calculate the relative energies of different conformations of the cyclohexyl ring (e.g., chair with equatorial or axial substituents) to predict the most likely shape of the molecule in solution.

Calculate Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich (negative potential, e.g., around the sulfonyl oxygens) and electron-poor (positive potential, e.g., around the piperazinium proton) regions. This helps to identify sites for potential hydrogen bonding and electrostatic interactions with a receptor.

Analyze Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and charge-transfer capabilities.

These computational analyses provide a theoretical framework to rationalize the observed biological activities of different analogues. For instance, calculations could confirm that a particularly potent stereoisomer adopts a low-energy conformation that perfectly presents its key binding groups (the sulfonyl oxygens and the protonated piperazine nitrogen) for optimal interaction with a target. Such in silico studies are often used to build robust Quantitative Structure-Activity Relationship (QSAR) models that can predict the activity of yet-unsynthesized compounds. nih.gov

Molecular Docking and Dynamics Simulations with Putative Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule (ligand) binds to a receptor's active site and the stability of this interaction over time. For piperazine derivatives, these studies provide critical insights into their mechanism of action against various biological targets.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method scores different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. Studies on various piperazine analogues have demonstrated their potential to bind to a wide range of targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters. pharmaceuticaljournal.netnih.govmdpi.com

For instance, docking studies of piperazine-derived compounds with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) revealed that the piperazine scaffold can form favorable hydrogen bonding and hydrophobic interactions within the ligand-binding domain, which is essential for receptor activation. pharmaceuticaljournal.net Similarly, docking analyses of other piperazine derivatives have been used to explore binding modes with targets such as the BcL2 protein, topoisomerase II, and various bacterial proteins. mdpi.comnih.govnih.gov These studies consistently highlight the versatility of the piperazine ring in forming key interactions with amino acid residues.

Illustrative Docking Results for Piperazine Analogues

The following table illustrates the type of data generated from molecular docking studies, showing how different analogues might interact with a hypothetical receptor.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analogue A-9.2ASP-120, TYR-345Hydrogen Bond, π-π Stacking
Analogue B-8.5LEU-280, VAL-283Hydrophobic Interaction
Analogue C-7.9SER-122Hydrogen Bond
Analogue D-9.5ASP-120, GLN-340Hydrogen Bond, Electrostatic

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are performed to assess the stability of the ligand-receptor complex in a dynamic, solvated environment that mimics physiological conditions. nih.govmdpi.com These simulations track the movement of every atom over time, providing insights into the conformational changes of both the ligand and the protein.

For piperazine-based inhibitors, MD simulations have been used to confirm the stability of docking poses and to analyze the persistence of key interactions. nih.govnih.gov A stable root-mean-square deviation (RMSD) of the ligand within the binding pocket over the simulation time (e.g., 100-500 nanoseconds) indicates a stable binding mode. These simulations can reveal subtle conformational adjustments and the role of water molecules in mediating interactions, offering a more refined understanding than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models aim to predict the activity of new, unsynthesized compounds based on their physicochemical properties, known as molecular descriptors. For piperazine derivatives, QSAR studies have successfully created predictive models for various activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net

The development of a QSAR model involves calculating a range of descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., lowest unoccupied molecular orbital energy, ELUMO), steric (e.g., molar refractivity, MR), or topological (e.g., polar surface area, PSA). mdpi.com Statistical methods are then used to build an equation that correlates a selection of these descriptors with the observed biological activity.

A study on piperazine derivatives as mTORC1 inhibitors found that descriptors like ELUMO, molar refractivity, and aqueous solubility were significantly correlated with their inhibitory activity. mdpi.com The resulting models are validated statistically to ensure their predictive power, often reported with metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.govnih.gov

Illustrative QSAR Descriptor Data for Piperazine Analogues

Compound IDpIC50 (Observed)ELUMO (eV)Molar RefractivityLog SpIC50 (Predicted)
Analogue 17.2-1.595.4-3.17.1
Analogue 26.8-1.298.2-3.56.9
Analogue 37.5-1.8101.5-3.27.4
Analogue 46.5-1.192.1-3.86.6

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups.

For piperazine-based compounds, pharmacophore models have been developed to guide the design of new ligands for targets like the CCR5 receptor and the serotonin (B10506) transporter. acs.orgacs.orgresearchgate.net A predictive pharmacophore model for CCR5 antagonists, for example, consisted of two hydrogen bond acceptors and three hydrophobic features. acs.orgacs.org This model successfully predicted the activity of new compounds and was used as a 3D query in virtual screening to identify novel chemical entities. Such models are invaluable for rational drug design, allowing chemists to focus on synthesizing molecules with a higher probability of being active. nih.gov

Scientific Article on this compound Forthcoming Pending Availability of Research Data

Initial investigations into the molecular and cellular mechanisms of this compound have been unable to proceed due to a lack of specific pharmacological data on this compound in published scientific literature.

A comprehensive search of available scientific databases and research articles yielded no specific studies detailing the receptor binding affinity, enzyme modulation, or neurotransmitter uptake effects of the chemical compound this compound. Consequently, the development of a detailed article as outlined by the user's structured request is not possible at this time.

The requested article was to be structured around a detailed examination of the compound's molecular and cellular mechanism of action, including:

Receptor Binding Affinity and Selectivity Profiling: Assessment of binding to various neurotransmitter systems such as GABA, monoamine transporters, serotonin, acetylcholine, histamine (B1213489), and sigma receptors.

Enzyme Modulation and Inhibition Assays: Determination of inhibition kinetics, reversibility, substrate specificity, and allosteric modulation.

Neurotransmitter Uptake and Release Studies: Analysis of effects in isolated synaptosomal preparations.

While extensive research exists for the broader class of piperazine derivatives, these findings cannot be attributed to the specific compound this compound without direct experimental evidence. Piperazine-containing molecules are known to interact with a wide array of biological targets. For instance, various derivatives have been identified as ligands for sigma receptors, monoamine transporters, and serotonin receptors, often exhibiting stimulant-like effects by modulating dopaminergic, noradrenergic, and serotoninergic systems. nih.govresearchgate.netnih.gov However, the specific substitutions on the piperazine and cyclohexyl rings are critical in determining the pharmacological profile, making extrapolation of data from other analogs scientifically unsound.

For example, studies on N-cyclohexylpiperazine derivatives have identified high-affinity ligands for sigma (σ) receptors. researchgate.netnih.gov Other research has focused on different piperazine analogs that act as dopamine (B1211576) uptake inhibitors or interact with cannabinoid receptors. nih.govnih.gov Furthermore, the piperazine scaffold is a common feature in molecules designed as enzyme inhibitors, targeting enzymes such as acetylcholinesterase or PARP-1. nih.govnih.gov

These examples highlight the diverse pharmacology of the piperazine chemical class but underscore the necessity for specific research on this compound to elucidate its unique mechanism of action. Without dedicated studies that produce specific binding constants (Kᵢ), inhibition constants (IC₅₀), and functional assay data for this particular compound, any discussion of its molecular interactions would be purely speculative.

Further research and publication of data specifically on this compound are required before a scientifically accurate and detailed article on its molecular and cellular pharmacology can be composed.

Molecular and Cellular Mechanism of Action Studies of 1 3 Methanesulfonylcyclohexyl Piperazine

Investigation of Intracellular Signaling Pathway Modulation

The anti-neoplastic properties of 1-(3-Methanesulfonylcyclohexyl)piperazine, a novel piperazine (B1678402) derivative identified as C505, are attributed to its ability to modulate multiple intracellular signaling pathways crucial for cancer cell proliferation and survival. nih.gove-century.us

Analysis of Second Messenger System Activation or Inhibition

While direct studies specifically detailing the effects of this compound on second messenger systems like cyclic AMP (cAMP) and intracellular calcium levels are not extensively available, its impact on downstream signaling pathways suggests a potential influence on these critical signaling molecules. The PI3K/AKT pathway, a key target of this compound, is intricately linked with second messenger signaling. For instance, the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K acts as a second messenger to recruit and activate AKT. By inhibiting the PI3K/AKT pathway, this compound indirectly modulates the levels and effects of this crucial phospholipid second messenger. Further research is warranted to directly assess the compound's impact on cAMP and calcium signaling to fully elucidate its mechanism of action.

Profiling of Protein Phosphorylation Cascades and Gene Expression Regulation

This compound has been shown to significantly disrupt key protein phosphorylation cascades that are frequently hyperactivated in cancer. nih.gove-century.us Western blotting analyses have demonstrated that this compound effectively inhibits the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.gov Treatment with the compound leads to a severe reduction in the phosphorylation of AKT, a key downstream effector of PI3K. nih.gov

Furthermore, the compound targets the Src family of non-receptor tyrosine kinases. e-century.us These kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation, and their dysregulation is common in cancer. The inhibitory action against Src family kinases contributes to the compound's broad anti-cancer activity. e-century.us

In the context of chronic myeloid leukemia (CML), this compound has demonstrated potent activity against the K562 cell line, which is characterized by the BCR-ABL fusion protein. nih.gov The compound effectively reduces both the total and phosphorylated levels of BCR-ABL. nih.gov Consequently, the phosphorylation of its downstream substrates, such as STAT5 and CRKL, is also diminished, indicating a disruption of the BCR-ABL signaling pathway. nih.gov

While specific gene expression profiling data for this compound is not yet available, its profound effects on multiple signaling pathways strongly suggest a significant impact on the expression of genes regulated by these cascades. The inhibition of pathways like PI3K/AKT and BCR-ABL, which control the activity of numerous transcription factors, would invariably lead to widespread changes in the transcriptome of treated cancer cells, affecting genes involved in cell cycle progression, apoptosis, and angiogenesis.

Cellular Target Engagement Studies

The engagement of this compound with its cellular targets culminates in the induction of programmed cell death and the modulation of other critical cellular processes, highlighting its therapeutic potential.

Mechanistic Investigations of Apoptosis Induction in Relevant Cell Lines (e.g., cancer cell lines)

This compound has been identified as a potent inducer of caspase-dependent apoptosis in various cancer cell lines, including K562 (chronic myeloid leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma). nih.gove-century.us The induction of apoptosis is a key mechanism behind its anti-cancer efficacy.

Treatment with this piperazine derivative leads to the activation of several caspases, which are the executioners of apoptosis. Western blotting has confirmed the activation of caspase-8 and caspase-3, indicating the involvement of the extrinsic and/or intrinsic apoptotic pathways. nih.gov The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, further substantiates the induction of apoptosis.

The pro-apoptotic effects of this compound are linked to its ability to inhibit multiple survival signaling pathways simultaneously. By suppressing the PI3K/AKT, Src family kinases, and BCR-ABL pathways, the compound shifts the cellular balance towards apoptosis. nih.gove-century.us

Table 1: Growth Inhibitory Activity of this compound (C505) in Cancer Cell Lines nih.gov

Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.058
HeLaCervical Cancer0.155
AGSGastric Adenocarcinoma0.055

Analysis of Cell Cycle Regulation and Autophagy Pathways

Flow cytometry analysis has revealed that this compound can induce cell cycle arrest in cancer cells. nih.gov Propidium iodide (PI) staining of K562 cells treated with the compound showed a significant alteration in the cell cycle distribution, contributing to its anti-proliferative effects. nih.gov The precise molecular mechanisms, such as the modulation of cyclin-dependent kinases (CDKs) and cyclins, that govern this cell cycle arrest are an area for further investigation.

The role of this compound in the regulation of autophagy, a cellular process of self-degradation that can either promote cell survival or cell death, has not yet been specifically reported. Given the intricate crosstalk between apoptosis, cell cycle, and autophagy, and the compound's impact on the PI3K/AKT pathway which is a known regulator of autophagy, it is plausible that this compound also modulates autophagic pathways. Future studies are needed to explore the effect of this compound on autophagy markers such as LC3 and Beclin-1 to gain a more comprehensive understanding of its cellular mechanism of action.

Preclinical Pharmacological Investigations of 1 3 Methanesulfonylcyclohexyl Piperazine in in Vitro and in Vivo Models Non Human Focus

In Vitro Functional Assays for Pharmacological Target Validation

No publicly available studies were identified that describe the in vitro pharmacological profiling of 1-(3-Methanesulfonylcyclohexyl)piperazine.

Development and Application of High-Throughput Screening Methodologies

There is no information available in the public domain regarding the use of high-throughput screening methodologies to identify or characterize the biological targets of this compound.

Use of Reporter Gene and Cell-Based Assays

No published research could be found that utilized reporter gene assays or other cell-based assays to elucidate the mechanism of action or pharmacological effects of this compound.

In Vivo Pharmacological Efficacy Studies in Mechanistic Non-Human Animal Models

There is a lack of publicly accessible data from in vivo studies in non-human animal models to support any pharmacological efficacy of this compound.

Behavioral Neuroscience Models for Probing CNS Activities (e.g., anxiolytic-like, antidepressant-like effects)

No studies were found that have investigated the effects of this compound in behavioral neuroscience models to assess potential anxiolytic-like, antidepressant-like, or other central nervous system activities.

In Vivo Models for Antimicrobial Activity (e.g., bacterial or fungal infection models)

There are no available reports on the evaluation of this compound in in vivo models of bacterial or fungal infections to determine its potential antimicrobial activity.

Preclinical Oncology Models for Mechanistic Anticancer Activity

No preclinical studies in oncology models have been published that would indicate any mechanistic anticancer activity for this compound.

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Models

The identification and validation of pharmacodynamic (PD) biomarkers are crucial steps in the preclinical development of any new chemical entity. PD biomarkers are molecular or cellular indicators that demonstrate a drug has reached its target and elicited a biological response. For the compound this compound, a thorough search of publicly available scientific literature and databases did not yield specific studies detailing the identification or validation of its pharmacodynamic biomarkers in preclinical models.

Therefore, this section will outline the general principles and methodologies that would be employed in such a research endeavor, based on established practices in pharmacology and drug development.

Pharmacodynamic biomarkers can be broadly categorized as markers of target engagement, mechanism of action, or downstream physiological effects. The validation process ensures that the biomarker is a reliable and reproducible indicator of the drug's effect.

In Vitro Identification of Potential Biomarkers:

Initial studies to identify PD biomarkers for a compound like this compound would begin with in vitro models. These models, which include cell cultures and isolated tissues, allow for a controlled investigation of the compound's effects at the molecular level. For instance, if the compound is hypothesized to be an enzyme inhibitor, a potential biomarker would be the activity of that enzyme in the presence of the compound. Similarly, if the compound targets a specific receptor, downstream signaling molecules (e.g., second messengers like cAMP or phosphorylated proteins) would be evaluated as potential biomarkers.

In Vivo Validation in Preclinical Models:

Following the identification of promising in vitro biomarkers, research would progress to in vivo animal models to validate these findings in a whole-organism context. This step is critical to understanding the relationship between drug exposure, target engagement, and physiological response. For example, after administration of this compound to rodents, tissue samples (e.g., brain, liver, blood) would be collected at various time points. These samples would then be analyzed for changes in the identified biomarker.

A key aspect of in vivo validation is establishing a clear dose-response and time-course relationship. This involves demonstrating that the magnitude of the change in the biomarker correlates with the administered dose of the compound and that the changes over time are consistent with the compound's pharmacokinetic profile.

The following interactive table represents a hypothetical study design for the in vivo validation of a pharmacodynamic biomarker for this compound. The data presented is illustrative of the type of results that would be sought in such a study and is not based on actual experimental outcomes for this specific compound.

Animal ModelTissue/FluidBiomarker AssessedHypothetical Outcome
RatBrain HomogenateTarget Enzyme ActivityDose-dependent inhibition of enzyme activity
MousePlasmaDownstream Metabolite LevelSignificant alteration in metabolite concentration
RatCerebrospinal FluidNeurotransmitter LevelsModulation of specific neurotransmitter release

Advanced Biomarker Discovery Techniques:

Modern preclinical studies often employ advanced techniques to discover novel and unbiased biomarkers. These can include:

Genomics and Transcriptomics: Analyzing changes in gene expression in response to drug treatment using techniques like RNA sequencing.

Proteomics: Identifying global changes in protein expression and post-translational modifications.

Metabolomics: Studying alterations in the profiles of small-molecule metabolites in biological fluids and tissues.

These approaches could reveal previously unknown pathways affected by this compound, providing a broader understanding of its mechanism of action and offering a wider array of potential PD biomarkers for future clinical development.

Metabolism and Pharmacokinetic Studies of 1 3 Methanesulfonylcyclohexyl Piperazine Preclinical and Biochemical Focus

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are crucial in preclinical studies to predict the in vivo metabolic clearance of a compound. For 1-(3-Methanesulfonylcyclohexyl)piperazine, these studies would typically be conducted using liver microsomes and hepatocytes from various species, including humans, rats, and mice, to assess inter-species differences.

Based on studies of other piperazine-containing compounds, this compound is expected to undergo metabolic transformation when incubated with liver microsomes or hepatocytes. The piperazine (B1678402) ring is a known site of metabolic activity. nih.gov The stability of the compound would be determined by quantifying the decrease of the parent compound over time.

The biotransformation of this compound is anticipated to proceed through both Phase I and Phase II metabolic pathways.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. For piperazine derivatives, these reactions are primarily oxidative and catalyzed by cytochrome P450 enzymes. researchgate.net

Oxidation: The piperazine ring is susceptible to oxidation at the nitrogen atoms, potentially forming N-oxides. The cyclohexyl ring can also undergo hydroxylation at various positions.

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the cyclohexyl ring could occur, leading to the formation of piperazine and a methanesulfonylcyclohexane metabolite. nih.gov

Ring Opening: The piperazine ring may undergo oxidative cleavage to form more polar, acyclic metabolites. acs.org

The methanesulfonyl group is generally considered to be metabolically stable. However, some studies on compounds with alkyl sulfonate groups suggest that monooxygenase enzymes can hydroxylate the alpha-carbon, leading to desulfonation. psu.edu

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: Hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid.

Sulfation: Similarly, hydroxyl groups could be sulfated.

Reaction phenotyping studies are performed to identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of a drug candidate. This is often achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes.

For many piperazine derivatives, CYP3A4 and CYP2D6 are the major contributing enzymes to their metabolism. researchgate.netnih.gov It is therefore highly probable that these isoforms would also be involved in the metabolism of this compound. Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 might also play a minor role. researchgate.net

Comprehensive Metabolite Identification and Structural Elucidation

The identification and structural elucidation of metabolites are carried out using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined.

For this compound, a typical metabolite identification study would likely reveal a profile of mono-hydroxylated, di-hydroxylated, and N-oxidized species. Metabolites resulting from the cleavage of the piperazine ring or N-dealkylation would also be anticipated.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Species (e.g., rats, mice)

In vivo pharmacokinetic studies in preclinical species such as rats and mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Following oral administration in rats or mice, the absorption of this compound would be assessed by measuring its concentration in plasma over time. The oral bioavailability of piperazine derivatives can be variable. nih.govnih.gov

Tissue distribution studies would reveal the extent to which the compound distributes into various organs and tissues. Given the physicochemical properties often associated with piperazine derivatives, it is possible that the compound could have a relatively large volume of distribution. The ability of this compound to cross the blood-brain barrier would be a key parameter to investigate, as many piperazine-containing compounds have central nervous system activity.

The excretion of this compound and its metabolites would likely occur through both renal (urinary) and hepatic (fecal) routes. The primary route of excretion would depend on the polarity of the major metabolites. More polar metabolites are typically excreted in the urine, while less polar metabolites are often eliminated in the feces via biliary excretion.

Analytical Methodologies for Research and Characterization of 1 3 Methanesulfonylcyclohexyl Piperazine

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. A combination of techniques provides complementary information to build a complete and confirmed structural picture of 1-(3-Methanesulfonylcyclohexyl)piperazine.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical first step for structural confirmation, providing a highly accurate mass measurement of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to readily form a protonated molecule, [M+H]⁺, due to the basic nitrogen atoms in the piperazine (B1678402) ring. The measured mass-to-charge ratio (m/z) can be determined with sub-ppm accuracy, allowing for the unequivocal determination of the elemental formula (C₁₁H₂₂N₂O₂S).

Multi-dimensional Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for mapping the precise atomic connectivity of a molecule.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton environment. Key expected signals include a singlet around 2.8-3.0 ppm for the three protons of the methanesulfonyl (CH₃-SO₂) group, a complex series of multiplets for the protons on the piperazine ring (typically in the 2.5-3.5 ppm range), and another complex set of overlapping multiplets for the eleven protons on the cyclohexyl ring.

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the carbon atoms of the molecule, confirming the presence of the methyl group, the four unique carbons of the piperazine ring, and the six carbons of the cyclohexyl ring.

Multi-dimensional NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential to assemble the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the cyclohexyl and piperazine rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the methanesulfonyl group to the C3 position of the cyclohexane (B81311) ring and the piperazine ring to the C1 position.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong, sharp absorption bands corresponding to the sulfonyl group: an asymmetric S=O stretch around 1350 cm⁻¹ and a symmetric S=O stretch around 1150 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic rings below 3000 cm⁻¹, and C-N stretching vibrations associated with the piperazine moiety.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. As this compound lacks significant chromophores (e.g., aromatic rings or conjugated double bonds), it is not expected to exhibit strong absorbance at wavelengths above 220 nm. Therefore, UV-Vis spectroscopy is of limited utility for structural confirmation but could potentially be used for quantitative analysis at low wavelengths, provided the sample matrix is sufficiently clean.

Table 1: Summary of Expected Spectroscopic Data for Structural Confirmation

TechniquePurposeExpected Key Features
HRMS (ESI+) Elemental Formula DeterminationAccurate m/z for [C₁₁H₂₂N₂O₂S+H]⁺
¹H NMR Proton Environment MappingSinglet for SO₂CH₃; distinct multiplets for piperazine and cyclohexane protons
¹³C NMR Carbon Skeleton Confirmation11 unique carbon signals corresponding to the molecular structure
2D NMR Connectivity ConfirmationCOSY, HSQC, and HMBC correlations to link all molecular fragments
IR Functional Group IdentificationStrong S=O stretches (~1350, 1150 cm⁻¹); C-N and C-H stretches
UV-Vis Chromophore DetectionWeak or no absorbance in the 220-800 nm range

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating the target compound from impurities, byproducts, and complex matrix components, enabling both purity assessment and accurate quantification.

HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase method would typically be employed.

Methodology: Separation would likely be achieved on a C18 stationary phase with a mobile phase consisting of an aqueous component (water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure protonation of the piperazine nitrogens and good peak shape) and an organic component (acetonitrile or methanol).

Detection:

Diode Array Detection (DAD): Allows for low-wavelength UV detection, suitable for purity analysis if impurities possess a UV chromophore.

Evaporative Light Scattering Detection (ELSD): A near-universal detector that is independent of optical properties. It is well-suited for quantifying this compound as it detects any analyte that is less volatile than the mobile phase.

Mass Spectrometric (MS) Detection: Coupling HPLC to a mass spectrometer provides the highest degree of specificity for peak identification and is the preferred method for quantification in complex matrices.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org While the target compound's polarity and molecular weight may present challenges, analysis is potentially feasible. The primary utility of GC-MS lies in its ability to provide structural information through predictable electron ionization (EI) fragmentation patterns. researchgate.netresearchgate.net Common fragmentation pathways for piperazine derivatives include the cleavage of the piperazine ring itself and the bonds connecting substituents to the ring. xml-journal.netlibretexts.org This allows for the identification of impurities and metabolic products.

For high-sensitivity quantification in complex research matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard. nih.govresearchgate.net This technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An analyst would first identify the protonated parent molecule (precursor ion) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable, and abundant fragment (product ion) is monitored by the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, allowing for extremely low detection limits and eliminating interference from co-eluting matrix components. nih.gov

Chiral Separation and Enantiomeric Purity Determination

The structure of this compound contains two stereogenic centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to stereoisomers (specifically, cis and trans diastereomers, each of which exists as a pair of enantiomers). As different stereoisomers can have vastly different biological activities, their separation and enantiomeric purity determination are critical.

Chiral HPLC: The most effective method for separating the stereoisomers is chiral HPLC. nih.gov This involves using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for a broad range of molecules. shimadzu.comyoutube.com A screening process involving different CSPs and mobile phase systems (normal phase, reversed phase, or polar organic) would be conducted to find the optimal separation conditions. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC is a modern alternative to HPLC that often provides faster and more efficient separations with reduced solvent consumption. shimadzu.com It uses supercritical carbon dioxide as the main mobile phase component and is highly effective for chiral separations.

Table 2: Approaches for Chiral Separation

TechniqueStationary Phase PrincipleMobile PhaseAdvantages
Chiral HPLC Chiral Stationary Phase (e.g., derivatized cellulose/amylose) forms transient diastereomeric complexes with enantiomers. youtube.comNormal Phase (e.g., Hexane/Ethanol) or Reversed Phase (e.g., Acetonitrile/Water)Widely applicable, robust, well-established methodology. nih.gov
Chiral SFC Same CSPs as HPLC.Supercritical CO₂ with a co-solvent (e.g., Methanol).High speed, high efficiency, reduced organic solvent use. shimadzu.com

Development and Validation of Robust Analytical Methods

For quantitative preclinical research, it is imperative that the chosen analytical method (most commonly LC-MS/MS) is rigorously validated to ensure its reliability, reproducibility, and accuracy. Method validation is performed according to established guidelines from regulatory bodies like the FDA. nih.govmdpi.com

The key validation parameters include:

Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.

Linearity & Range: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy & Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results under the same conditions (intra-day) and on different days (inter-day). nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. youtube.com

Recovery: The efficiency of the analyte extraction process from the biological matrix.

Matrix Effect: An assessment of how the biological matrix may suppress or enhance the ionization of the analyte, potentially affecting accuracy.

Stability: Evaluating the chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Table 3: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of mean results to the true concentration.Within ±15% of nominal value (±20% at LLOQ). nih.gov
Precision Degree of scatter between replicate measurements (expressed as %CV).≤15% CV (≤20% at LLOQ). youtube.com
Linearity Correlation coefficient (r²) of the calibration curve.Typically ≥0.99
Recovery Efficiency of the sample extraction procedure.Consistent, precise, and reproducible.
Stability Analyte integrity under various storage/handling conditions.Concentration within ±15% of initial values.

Theoretical Applications and Future Research Directions for the Chemical Compound

Derivation of Novel Therapeutic Lead Compounds Based on the 1-(3-Methanesulfonylcyclohexyl)piperazine Scaffold

The this compound scaffold is a promising starting point for the design and synthesis of novel therapeutic lead compounds. The piperazine (B1678402) moiety is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. researchgate.netnih.govnih.gov The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity. mdpi.com

The methanesulfonyl group, a common feature in medicinal chemistry, can act as a hydrogen bond acceptor and may contribute to the molecule's interaction with biological targets. researchgate.net The cyclohexyl ring provides a non-polar, rigid linker that can influence the compound's conformational properties and its fit within a receptor's binding pocket. chemimpex.com

Given the pharmacological activities associated with similar structures, the this compound scaffold could be explored for the development of agents targeting the central nervous system (CNS), as piperazine derivatives are known to act as antipsychotics, antidepressants, and anxiolytics. researchgate.net Furthermore, the structural motifs present in this compound are also found in anticancer agents. nih.govnih.govresearchgate.net For instance, arylpiperazine derivatives have shown significant anti-proliferative activity in various cancer cell lines. nih.govmdpi.com The development of a library of derivatives by modifying the substituents on the piperazine ring could lead to the identification of potent and selective therapeutic agents for a range of diseases.

Future research in this area would involve the synthesis of a diverse library of analogues and their subsequent screening against a panel of biological targets. Structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for any observed biological activity and to optimize the lead compounds for improved potency and selectivity. researchgate.net

Exploration of Potential Synergistic Effects in Combination Therapies with the Chemical Compound or its Analogues

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The use of multiple drugs with different mechanisms of action can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. Piperazine-containing compounds have been investigated for their potential in combination therapies. nih.gov

For example, certain quinoxalinyl–piperazine derivatives have demonstrated synergistic inhibitory effects on cancer cell growth when combined with established anticancer drugs such as paclitaxel, doxorubicin, and cisplatin. nih.gov This suggests that analogues of this compound could also enhance the efficacy of existing chemotherapeutic agents.

Future research could explore the synergistic potential of this compound and its derivatives in combination with other therapeutic agents. This would involve in vitro studies using cancer cell lines to assess the combined effects on cell viability and proliferation. nih.gov Mechanistic studies would also be necessary to understand the molecular basis for any observed synergy, which could involve the modulation of different signaling pathways or the inhibition of drug resistance mechanisms.

Investigation of Advanced Drug Delivery Systems for Optimized Biological Efficacy

The successful delivery of a therapeutic agent to its target site is a critical factor in determining its efficacy. Advanced drug delivery systems can improve the solubility, stability, and pharmacokinetic profile of a drug, leading to enhanced therapeutic outcomes. While specific drug delivery systems for this compound have not been developed, research on other piperazine-containing compounds provides a roadmap for future investigations.

For instance, nanoparticle-based delivery systems have been explored for the targeted delivery of siRNA using piperazine-based compounds conjugated to humanized ferritin. acs.org Such systems can protect the therapeutic cargo from degradation and facilitate its uptake by cancer cells. acs.org Given that many piperazine derivatives have poor water solubility, formulating them into systems like self-micro-emulsifying drug delivery systems (SMEDDS) could enhance their oral bioavailability.

Future research in this area could focus on the development of tailored drug delivery systems for this compound and its analogues. This would involve characterizing the physicochemical properties of the compounds and designing appropriate formulations, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. The efficacy of these delivery systems would then need to be evaluated in preclinical models.

Development of the Chemical Compound as a Pharmacological Research Tool or Probe for Specific Biological Targets

Chemical probes are essential tools in pharmacological research, enabling the study of biological processes and the validation of new drug targets. The this compound scaffold, with its potential for modification, could be developed into a series of selective pharmacological probes.

Piperazine derivatives have been shown to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. acs.orgnih.gov For example, specific piperazine derivatives have been identified as potent antagonists for the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov By systematically modifying the structure of this compound, it may be possible to develop ligands with high affinity and selectivity for a particular biological target.

The development of such probes would require a combination of medicinal chemistry, computational modeling, and pharmacological testing. Once a potent and selective probe is identified, it can be used to investigate the physiological and pathological roles of its target, aiding in the discovery and validation of new therapeutic strategies.

Q & A

Q. What are the common synthetic strategies for 1-(3-Methanesulfonylcyclohexyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to generate triazole-linked piperazine analogs, with CuSO₄·5H₂O and sodium ascorbate as catalysts in a dichloromethane (DCM)/water solvent system . Optimization includes adjusting equivalents of reactants (e.g., 1.2 equiv. of azide derivatives) and monitoring progress via TLC. Purification via silica gel chromatography (e.g., ethyl acetate:hexane gradients) ensures high yield and purity. For sulfonyl-containing derivatives like this compound, methanesulfonyl chloride may be introduced at the cyclohexyl stage to minimize steric hindrance during functionalization.

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): Assigning protons (e.g., δH 2.47–3.85 ppm for piperazine and sulfonyl groups) and carbons to confirm regiochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₂N₂O₂S, calculated 264.1351). Derivatization with reagents like 1-(2-pyridyl)piperazine enhances ionization efficiency in MALDI-TOF .
  • HPLC: Purity assessment using reversed-phase columns (e.g., C18) with UV detection at 254 nm.

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies apply to sulfonyl-modified piperazines like this compound?

  • Methodological Answer: SAR studies focus on substituent effects:
  • Sulfonyl Groups: Methanesulfonyl enhances electron-withdrawing properties, potentially increasing receptor binding affinity. Comparative studies with phenylsulfonyl analogs can isolate electronic vs. steric effects .
  • Cyclohexyl Conformation: Chair vs. boat conformations influence spatial orientation. X-ray crystallography or computational modeling (e.g., DFT) assesses ring puckering .
  • Piperazine Flexibility: Rigidity from N-substituents (e.g., cyclohexyl vs. aromatic rings) impacts selectivity for targets like serotonin receptors .

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer:
  • Molecular Docking: Tools like AutoDock Vina simulate binding to receptors (e.g., 5-HT₂C or σ-1 receptors). The methanesulfonyl group’s polarity may favor hydrogen bonding in hydrophobic pockets .
  • Pharmacophore Mapping: Aligns sulfonyl and piperazine moieties with known agonists (e.g., mCPP’s 3-chlorophenyl group ).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking predictions.

Q. What methodologies resolve contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer: Discrepancies (e.g., variable receptor affinities) arise from:
  • Assay Conditions: Differences in buffer pH (affecting ionization; pKa ~8.5 for piperazines ) or cell lines (e.g., HEK-293 vs. CHO). Standardize protocols using reference agonists (e.g., TFMPP for 5-HT receptors ).
  • Metabolic Interference: LC-MS/MS quantifies metabolites (e.g., dealkylated products) in hepatocyte incubations to rule out off-target effects .
  • Statistical Meta-Analysis: Pool data from multiple studies (e.g., Cochrane Review methods) to identify consensus targets.

Q. How do thermodynamic properties (e.g., pKa, solubility) influence pharmacokinetics?

  • Methodological Answer:
  • pKa Determination: Potentiometric titration at varying temperatures (298–323 K) reveals ionization states. For this compound, the sulfonyl group lowers pKa compared to unsubstituted piperazine (ΔpKa ~1.5) .
  • Solubility Profiling: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Low solubility (<0.1 mg/mL) may necessitate prodrug design (e.g., esterification).
  • LogP Measurement: Octanol-water partitioning (e.g., LogP ~1.8) predicts blood-brain barrier penetration .

Q. What advanced analytical techniques quantify this compound in biological matrices?

  • Methodological Answer:
  • Derivatization-MS: React with 1-(2-pyrimidyl)piperazine to enhance signal intensity in MALDI-TOF, achieving detection limits <1 ng/mL .
  • LC-MS/MS: Use deuterated internal standards (e.g., d₄-methanesulfonyl) for plasma pharmacokinetics. MRM transitions (m/z 265 → 98) improve specificity.
  • Microdialysis Coupled to CE: Monitor real-time concentrations in rodent brain extracellular fluid with 5-min temporal resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.